molecular formula C9H8O4 B2520968 (3-Methoxyphenyl)glyoxylic acid CAS No. 26767-10-2

(3-Methoxyphenyl)glyoxylic acid

Cat. No.: B2520968
CAS No.: 26767-10-2
M. Wt: 180.159
InChI Key: CGXXIWFTHWCOPO-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)glyoxylic acid is an organic compound that features a methoxy group attached to a phenyl ring, which is further connected to a glyoxylic acid moiety

Biochemical Analysis

Biochemical Properties

It is known that glyoxylic acid, from which (3-Methoxyphenyl)glyoxylic acid is derived, plays a crucial role in various metabolic pathways . It can be assumed that this compound might interact with enzymes, proteins, and other biomolecules in a similar manner. The nature of these interactions could be influenced by the methoxyphenyl group present in the molecule.

Cellular Effects

A study has shown that glyoxylic acid, an α-keto acid metabolite derived from glycine, promotes myogenesis in C2C12 cells . It is plausible that this compound might have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well established. It is known that glyoxylic acid is involved in several metabolic pathways . It is possible that this compound exerts its effects at the molecular level through similar pathways, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. It is known that the minimum lethal dose of undiluted ethylene glycol, a related compound, varies across different species

Metabolic Pathways

This compound is likely involved in metabolic pathways similar to those of glyoxylic acid. Glyoxylic acid is known to be involved in the glyoxylate cycle, a variation of the tricarboxylic acid cycle . This cycle is crucial for the conversion of acetyl-CoA to succinate for the synthesis of carbohydrates .

Transport and Distribution

It is known that glyoxylic acid is rapidly absorbed from the gastrointestinal tract . It is plausible that this compound might have similar transport and distribution characteristics.

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms . It is plausible that this compound might have similar subcellular localization patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methoxyphenyl)glyoxylic acid can be synthesized through several methods. One common approach involves the reaction of methyl-phenoxide with glyoxylic acid in the presence of sulfuric acid, iodine, and red phosphorus. The reaction is typically carried out in glacial acetic acid at elevated temperatures . Another method involves the reaction of glyoxylic acid with 1,2-methylenedioxybenzene under microwave radiation .

Industrial Production Methods

Industrial production of glyoxylic acid, a key precursor for this compound, involves the ozonolysis of maleic acid or the oxidation of glyoxal. These methods are widely used due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)glyoxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Major products formed from these reactions include vanillin, which is produced through the oxidative decarboxylation of vanillyl mandelic acid .

Scientific Research Applications

Chemical Synthesis Applications

(3-Methoxyphenyl)glyoxylic acid serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several chemical reactions, including:

  • Oxidation Reactions : It can be oxidized to form corresponding carboxylic acids.
  • Reduction Reactions : Reduction can yield alcohol derivatives.
  • Substitution Reactions : Electrophilic aromatic substitution can introduce different substituents onto the phenyl ring.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The conditions for these reactions typically involve controlled temperatures and pH levels to optimize yield and selectivity.

Biochemical Applications

In biological research, this compound is significant for studying metabolic pathways involving aromatic compounds. It is known to influence several biochemical pathways:

  • Glyoxylate Cycle : Similar to glyoxylic acid, this compound may participate in the glyoxylate cycle, which replenishes the tricarboxylic acid cycle during growth on fatty acid substrates.
  • Myogenesis : Research has indicated that glyoxylic acid derivatives promote myogenesis in muscle cells, suggesting potential applications in muscle regeneration studies.

Industrial Applications

The compound is also utilized in the production of flavoring agents, particularly vanillin. The synthesis of vanillin from this compound involves multiple steps, where this compound acts as a precursor. The process typically includes the oxidation of 3-methoxy-4-hydroxymandelic acid, which is derived from this compound .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in specific applications:

  • A study demonstrated its role as an intermediate in synthesizing fluorine-containing phenyl acetate derivatives, which were evaluated for their hypnotic properties .
  • Another investigation focused on its use in the synthesis of vanillin through the glyoxylic acid method, emphasizing its importance as an intermediate that improves selectivity and yield when catalyzed by aluminum ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its methoxy group enhances its stability and reactivity compared to simpler analogs .

Biological Activity

(3-Methoxyphenyl)glyoxylic acid, a compound with significant potential in various biological applications, has garnered interest for its diverse pharmacological properties. This article explores its biological activity, synthesizing data from multiple studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group on the phenyl ring and a glyoxylic acid moiety. Its chemical formula is C9H10O4C_{9}H_{10}O_{4}, and it belongs to the class of aromatic compounds known for their biological activities.

1. Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of this compound. For instance, research indicates that derivatives of glyoxylic acid exhibit significant activity against various pathogens, including both Gram-positive and Gram-negative bacteria. A study reported that compounds derived from glyoxylic acid demonstrated effective inhibition against microorganisms such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismInhibition Zone (mm)MIC (µg/mL)
This compoundStaphylococcus aureus1532
This compoundEscherichia coli1064
This compoundCandida albicans1248

2. Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with similar structures have shown the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

3. Anti-diabetic Effects

Research has indicated that certain derivatives of glyoxylic acid may possess anti-diabetic properties. These compounds can influence glucose metabolism and enhance insulin sensitivity, making them candidates for further investigation in diabetes management .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against a range of pathogens. The results indicated that modifications to the glyoxylic acid structure could enhance its efficacy, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Antioxidant Mechanisms

Another research study focused on the antioxidant capabilities of phenolic compounds, including this compound. The findings revealed that these compounds effectively reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes, supporting their potential use in preventing oxidative stress-related diseases .

Properties

IUPAC Name

2-(3-methoxyphenyl)-2-oxoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXXIWFTHWCOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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